molecular formula C17H16FNO3 B5526114 4-(4-FLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(4-FLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5526114
M. Wt: 301.31 g/mol
InChI Key: OTOIIPSZPLGMBP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,4-dimethoxybenzaldehyde, followed by cyclization and reduction steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the methoxy groups contribute to its overall stability and bioavailability. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 4-Fluoroamphetamine
  • 4-Fluorophenyl isocyanate

Comparison

Compared to other similar compounds, 4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-21-12-7-14-17(15(8-12)22-2)13(9-16(20)19-14)10-3-5-11(18)6-4-10/h3-8,13H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOIIPSZPLGMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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